Home > Products > Screening Compounds P1850 > 1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea - 1797673-90-5

1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Catalog Number: EVT-2825165
CAS Number: 1797673-90-5
Molecular Formula: C27H27N5O
Molecular Weight: 437.547
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AT9283 (1-Cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]urea)

Compound Description: AT9283 is a compound known for its anticancer properties. Recent research has discovered its potential in treating IgE-mediated allergic disorders. AT9283 acts by reversibly inhibiting antigen-IgE binding-induced degranulation in mast cells . It also suppresses the release of pro-inflammatory cytokines, including IL-4 and TNF-α . Mechanistically, AT9283 directly inhibits Syk kinase activity, which subsequently inhibits the activation of LAT and downstream signaling molecules, including PLCγ1, Akt, and MAP kinases .

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase, a crucial target in cancer therapy . It displays nanomolar inhibition of MET kinase activity and favorable preclinical pharmacokinetics . AMG 337 effectively inhibits MET phosphorylation in mice and demonstrates strong tumor growth inhibition in MET-dependent mouse models .

Ethyl/Methyl 4-(3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates

Compound Description: This series of pyrazole-containing compounds was synthesized using a green and efficient one-pot three-component approach . The reaction involves condensing aldehydes, acetoacetate, and urea in the presence of a 5% WO3/ZrO2 heterogeneous catalyst under solvent-free conditions .

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound represents a potent and orally available inhibitor of the Glycine Transporter 1 (GlyT1) . It was designed as a backup to a previously discovered GlyT1 inhibitor, exhibiting a better central nervous system multiparameter optimization score and different physicochemical properties . In rats, this compound effectively inhibits GlyT1, demonstrates favorable pharmacokinetics, and leads to an increased concentration of glycine in the cerebrospinal fluid .

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

Compound Description: The structural analysis of this molecule reveals that the pyrazoline ring adopts an envelope conformation with the aniline-bearing carbon atom at the flap position . The benzene and pyridine rings form dihedral angles of 4.53° and 6.26° with the pyrazoline ring, respectively, while the aniline group is almost perpendicular (79.96°) to the pyrazoline ring . The ethyl groups in the diethylamine substituent show disorder over two sets of sites, with an occupancy ratio of 0.624:0.376 .

Substituted 2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid derivatives containing 1,3,4-thiadiazole

Compound Description: This group of compounds was synthesized starting from acetylacetone, ethyl bromoacetate, and 2,6-dichloropyridine via a series of substitution, alkylation, cyclization, hydrolysis, and acidification condensation reactions . These compounds exhibited promising herbicidal activity, with some showing nearly 100% inhibition against target weeds at a concentration of 150 g/hm .

Novel Ethyl 2-(3-heterocycle-1H-indol-1-yl)acetate Derivatives

Compound Description: This series of compounds, incorporating heterocyclic systems into the indole moiety, was designed and synthesized to investigate their antiviral activity against Marek's disease virus (MDV) . Several compounds in this series demonstrated significant antiviral activity, with IC50 values ranging from 5 to 6 µg/ml and substantial therapeutic indices (TI) of 80 and 83 . Additionally, they exhibited low cytotoxicity, suggesting a promising potential for anti-MDV application .

6-Methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide

Compound Description: This series of pyrimidine derivatives was synthesized via a one-pot Biginelli reaction involving the condensation of 3-phenyl-1-(pyridin-4-ylcarbonyl)-1-H-pyrazole-4-carbaldehyde, substituted acetoacetanilide, and urea/thiourea in an acidic medium .

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide

Compound Description: This compound is a potent, brain-penetrating, and orally active selective orexin 2 receptor antagonist (2-SORA) . It was developed as part of a program to discover new treatments for insomnia and other conditions like depression . This compound shows comparable efficacy to seltorexant, a 2-SORA in clinical development, in a rat sleep model .

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Both BI 894416 and BI 1342561 are potent and selective inhibitors of spleen tyrosine kinase (SYK) developed for the treatment of severe asthma . They have similar structures, only differing in the presence of a 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416 and a 2,3-dimethyl-2H-indazole in BI 1342561 .

CCT196969 [1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea], LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea], and MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-].

Compound Description: These three compounds are panRAF inhibitors, targeting all isoforms of RAF kinase . They are investigated for their potential in overcoming the limitations of BRAF and MEK inhibitors in melanoma treatment, including acquired resistance and paradoxical MAPK pathway activation . CCT196969 and LY3009120 are substrates for Bcrp efflux transporter, while none of the three are substrates for P-gp . All three inhibitors show high nonspecific binding in the brain and plasma, leading to limited brain distribution, which is improved in transgenic mice lacking P-gp and Bcrp .

7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (2), (Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5), 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6), (Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8), and 3,4-dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9)

Compound Description: This series of pyranopyrazoles was synthesized and characterized using various spectroscopic techniques including UV-VIS, FT-IR, 1H-NMR, and 13C-NMR . The research involved detailed molecular orbital calculations using Density Functional Theory to understand the electronic structure of these molecules .

complexes

Compound Description: These are (η3-Allyl)palladium complexes bearing pyridylpyrazole ligands. Specifically, the complexes , where L = L1, L2, L3, or L4, represent different pyridylpyrazole ligands: L1 (2-(5-phenyl-1H-pyrazol-3-yl)pyridine), L2 (2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine), L3 (2-(1-octyl-5-phenyl)-1H-pyrazol-3-yl)pyridine), and L4 (2-(5-phenyl-3-(pyridin-2-yl)pyrazol-1-yl)ethanol) . These complexes were synthesized from the corresponding ligands and [Pd(η3-C3H5)Cl]2 in the presence of AgBF4 . The study investigates the apparent allyl rotation in these complexes and the influence of solvent, water traces, and N1 substituent .

Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino Acids

Compound Description: This series of compounds was synthesized from sulfur-containing α-amino acids and sulfonyl chloride, with their characterization performed using FTIR, 1H-NMR, 13C-NMR, and elemental analysis . These derivatives were evaluated for their antioxidant, antimalarial, and antimicrobial activities, with several compounds showing significant potential in these areas .

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides

Compound Description: These compounds were used as starting materials for the synthesis of a series of heterocyclic compounds including 3-amino-N′-4-arylmethylenes, N-formamides, ethyl imidoformate, N,N-dimethyl-N′-imidoformamides, N-acetyl-N-acetamides, 1,3,4-oxadiazole-2-thiol, pyrazolothienopyridines, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridin-3-amines, 2-carbonyl-5-methyl-2,4-dihydro-3H-pyrazol-3-ones, and 2-carbonyl-pyrazolidine-3,5-diones . These synthesized compounds were evaluated for their potential as anti-Alzheimer and anti-COX-2 agents .

Overview

1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound notable for its complex structure and potential pharmacological applications. The compound contains a benzhydryl group, a cyclopropyl-substituted pyridine moiety, and a urea functional group, which contribute to its unique chemical properties and biological activities.

Source

The compound is synthesized through various methods involving multiple reaction steps and intermediates. It is primarily studied within the context of medicinal chemistry due to its interactions with specific biological targets.

Classification

This compound falls under the category of urea derivatives and pyrazole-containing compounds, which are known for their diverse biological activities, including potential roles as enzyme inhibitors or receptor modulators.

Synthesis Analysis

Methods

The synthesis of 1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

  1. Formation of the Benzhydryl Intermediate: This initial step involves reacting benzhydryl chloride with a suitable base to form the benzhydryl intermediate.
  2. Introduction of the Cyclopropyl-Pyridine Group: The cyclopropyl-substituted pyridine moiety is introduced through cyclization reactions, often utilizing reagents that facilitate the formation of the desired ring structure.
  3. Formation of the Pyrazolyl Group: This step incorporates a pyrazole structure, typically achieved through condensation reactions involving appropriate precursors such as aldehydes and urea.
  4. Final Coupling: The final step combines all intermediates to yield the target compound under controlled reaction conditions, including specific temperature and pH settings to optimize yields.

Technical Details

The synthesis may utilize various catalysts and solvents, with common reagents including potassium carbonate for base-catalyzed reactions and dichloromethane as a solvent for purification processes. Reaction conditions are carefully monitored to maximize efficiency and minimize by-products.

Molecular Structure Analysis

Structure

The molecular formula for 1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is C23H26N4OC_{23}H_{26}N_{4}O. The structure features:

  • A benzhydryl group, which provides hydrophobic character.
  • A cyclopropyl-substituted pyridine, contributing to the compound's reactivity.
  • A pyrazole ring, known for its biological activity.

Data

Chemical Reactions Analysis

Reactions

1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo several chemical transformations:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding oxidized derivatives.
  2. Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride to create reduced forms of the compound.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions are possible, allowing for the introduction of various functional groups under suitable conditions.
  4. Hydrolysis: The urea linkage may be hydrolyzed in acidic or basic environments, resulting in amines and carboxylic acids.

Technical Details

Common reaction conditions include using dichloromethane as a solvent and palladium on carbon as a catalyst for hydrogenation reactions. Temperature and pressure are optimized based on the specific reaction pathway being pursued.

Mechanism of Action

Process

The primary mechanism of action for 1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific biological targets such as receptors or enzymes.

Data

Research indicates that this compound may act as an inhibitor of Glycine Transporter 1 (GlyT1), leading to increased concentrations of glycine in cerebrospinal fluid. It interacts with biochemical pathways that involve receptor tyrosine kinases and phosphatidylinositol signaling systems, influencing nociceptive neuron activity.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea include:

  • Molecular Weight: Approximately 390.48 g/mol.

Chemical Properties

Key chemical properties involve stability under various pH conditions, solubility in organic solvents (e.g., dimethyl sulfoxide), and reactivity patterns typical of urea derivatives and pyrazole compounds.

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry as an inhibitor targeting GlyT1, making it relevant in research focused on neurological disorders. Its unique structural features also suggest possible uses in developing new therapeutic agents against pain or other central nervous system-related conditions. Additionally, its synthesis routes may be explored for creating analogs with improved efficacy or selectivity in biological assays.

Properties

CAS Number

1797673-90-5

Product Name

1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

IUPAC Name

1-benzhydryl-3-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]urea

Molecular Formula

C27H27N5O

Molecular Weight

437.547

InChI

InChI=1S/C27H27N5O/c33-27(30-26(22-7-3-1-4-8-22)23-9-5-2-6-10-23)29-17-18-32-25(21-11-12-21)19-24(31-32)20-13-15-28-16-14-20/h1-10,13-16,19,21,26H,11-12,17-18H2,(H2,29,30,33)

InChI Key

PCZWQXUWOFKART-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=NC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.